3-(3-Bromophenyl)cyclopentanone
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Overview
Description
3-(3-Bromophenyl)cyclopentanone is an organic compound with the molecular formula C11H11BrO It is a cyclopentanone derivative where a bromophenyl group is attached to the third carbon of the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)cyclopentanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where cyclopentanone is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)cyclopentanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group of the cyclopentanone ring can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products
Substitution: Substituted phenylcyclopentanones.
Reduction: 3-(3-Bromophenyl)cyclopentanol.
Oxidation: this compound carboxylic acid.
Scientific Research Applications
3-(3-Bromophenyl)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)cyclopentanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to certain targets, while the cyclopentanone ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)cyclopentanone
- 3-(2-Bromophenyl)cyclopentanone
- 3-(3-Chlorophenyl)cyclopentanone
Uniqueness
3-(3-Bromophenyl)cyclopentanone is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different chemical and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H11BrO |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-(3-bromophenyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-8(6-10)9-4-5-11(13)7-9/h1-3,6,9H,4-5,7H2 |
InChI Key |
SVUSDNNHATZIHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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